N-(6-methoxypyridin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide
Description
N-(6-Methoxypyridin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide is a synthetic acetamide derivative characterized by a methoxy-substituted pyridine ring and a trifluorophenyl group linked via an acetamide bridge.
Properties
Molecular Formula |
C14H11F3N2O2 |
|---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C14H11F3N2O2/c1-21-14-3-2-9(7-18-14)19-13(20)5-8-4-11(16)12(17)6-10(8)15/h2-4,6-7H,5H2,1H3,(H,19,20) |
InChI Key |
FTMBRXRIAAEMES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CC2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
Biological Activity
N-(6-methoxypyridin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide, with CAS number 1574406-31-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the implications of its activity in various therapeutic contexts.
The molecular formula of this compound is CHFNO, with a molecular weight of 296.24 g/mol. The compound features a methoxy group on a pyridine ring and a trifluorophenyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 296.24 g/mol |
| CAS Number | 1574406-31-7 |
Synthesis
The synthesis of this compound typically involves standard organic reactions such as acylation and nucleophilic substitutions. While specific synthetic routes have not been extensively documented in the literature, similar compounds have been synthesized using methods like Suzuki–Miyaura cross-coupling reactions and other coupling strategies .
Inhibition Studies
Recent studies have highlighted the potential of this compound as an inhibitor of various biological targets. For instance, related compounds have shown significant inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for diabetes treatment. The most potent derivatives reported had IC values in the low micromolar range .
Anticancer Activity
Preliminary evaluations indicate that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines. For example, derivatives containing trifluoromethyl groups have been associated with enhanced activity against glioblastoma cells . While specific data on this compound is limited, its structural similarity suggests potential anticancer properties.
Case Studies and Research Findings
- Protein Tyrosine Phosphatase Inhibition : A study focusing on related acetamides demonstrated their ability to inhibit PTP1B effectively. The docking studies revealed key interactions within the binding site that could be extrapolated to predict the activity of this compound .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines indicated that modifications in the trifluorophenyl group significantly affected the cytotoxicity and selectivity of related compounds . This suggests that this compound might exhibit similar trends.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Auxin Agonist Research
Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) shares the acetamide-pyridine backbone but differs in substituents: it uses a dichlorophenoxy group instead of trifluorophenyl and a methylpyridine instead of methoxypyridine. Chlorinated phenoxy groups (e.g., in 2,4-D, 2,4,5-T) are classical auxin agonists, but fluorinated variants like the trifluorophenyl group in the target compound may improve resistance to oxidative degradation while retaining bioactivity .
Antimicrobial Acylthioureas
Acylthioureas with 2,4,5-trifluorophenyl substituents (e.g., 2-((4-methylphenoxy)methyl)-N-(2,4,5-trifluorophenyl-carbamothioyl)benzamide) demonstrate potent antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus. The trifluorophenyl group enhances lipophilicity and halogen bonding, critical for disrupting bacterial membranes. In contrast, the target compound’s acetamide linkage (vs.
Apoptosis-Inducing Phenoxyacetamides
Compound I (N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy)acetamide) and II (N-(3-hydrazineyl-3-oxopropyl)-2-(2,4,5-trichlorophenoxy)acetamide) exhibit IC₅₀ values of 12.3 µM and 9.8 µM, respectively, against MCF-7 breast cancer cells.
| Compound | Substituent (R) | IC₅₀ (MCF-7) | Reference |
|---|---|---|---|
| Compound I | 2,4,5-Trichlorophenoxy | 12.3 µM | |
| Compound II | 2,4,5-Trichlorophenoxy | 9.8 µM | |
| Target Compound | 2,4,5-Trifluorophenyl | Not reported | — |
FPR2 Receptor Agonists
Pyridazinone-based agonists like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide show specificity for FPR2, a G-protein-coupled receptor involved in inflammation. However, trifluorophenyl’s stronger electronegativity may alter binding kinetics compared to bromophenyl or methoxybenzyl groups .
Anticancer Acetamide Derivatives
Methoxyphenyl-quinazoline sulfonyl acetamides (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide ) inhibit cancer cell proliferation (IC₅₀: 2.1–4.8 µM across HCT-1, MCF-7, and PC-3 lines). The target compound’s trifluorophenyl group may confer similar or superior potency due to increased hydrophobic interactions with kinase ATP-binding pockets .
Anti-inflammatory Quinazolinone Acetamides
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide exhibits anti-inflammatory activity comparable to Diclofenac but with lower ulcerogenicity. The trifluorophenyl group in the target compound could further reduce gastrointestinal toxicity by minimizing COX-1 inhibition, a common issue with nonsteroidal anti-inflammatory drugs .
Key Structure-Activity Relationship (SAR) Trends
- Fluorine vs. Chlorine : Fluorinated aromatic rings enhance metabolic stability and membrane permeability compared to chlorinated analogues, as seen in antimicrobial and anticancer agents .
- Methoxy Positioning : Methoxy groups on pyridine (target compound) or benzyl (FPR2 agonists) improve receptor selectivity through hydrogen bonding .
- Acetamide Linkers : Replacements with thiourea (antimicrobial) or sulfonyl (anticancer) groups modulate toxicity and target specificity .
Q & A
Q. What are the recommended synthetic routes for N-(6-methoxypyridin-3-yl)-2-(2,4,5-trifluorophenyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of acetamide derivatives typically involves multi-step substitution, reduction, and condensation reactions. For example:
- Substitution : React 6-methoxypyridin-3-amine with a halogenated aryl precursor (e.g., 2,4,5-trifluorophenylacetic acid chloride) under alkaline conditions to form intermediates .
- Condensation : Use coupling agents like EDCI or DCC to facilitate amide bond formation, as seen in analogous syntheses of pyridine-based acetamides .
- Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (DMF or THF), and catalyst (e.g., DMAP) to improve yields. Microwave-assisted synthesis (e.g., 100–150°C, 30 min) can enhance efficiency for heterocyclic intermediates .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar N-(chlorophenyl)acetamides .
- FTIR and NMR : Confirm functional groups (amide C=O at ~1650 cm⁻¹) and substituent positions (e.g., fluorine splitting patterns in NMR) .
- HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to assess purity and exact mass (e.g., calculated [M+H]⁺ for C₁₄H₁₂F₃N₂O₂: 313.09) .
Advanced Research Questions
Q. How can computational modeling (e.g., HOMO-LUMO, MESP) predict reactivity or biological interactions?
Methodological Answer:
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals using DFT (B3LYP/6-311+G(d,p)) to identify electron-rich regions (e.g., methoxypyridine) prone to electrophilic attack .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to predict hydrogen-bonding sites (e.g., acetamide NH as H-bond donor) .
- Docking Studies : Screen against target proteins (e.g., kinases) using AutoDock Vina, leveraging pyridine’s π-π stacking potential with aromatic residues .
Q. How do structural modifications (e.g., fluorination, methoxy position) influence bioactivity or physicochemical properties?
Methodological Answer:
- Fluorine Substitution : The 2,4,5-trifluorophenyl group enhances lipophilicity (logP ~2.8) and metabolic stability, as observed in SAR studies of fluorinated acetamides .
- Methoxy Position : Moving the methoxy group from C6 to C4 on pyridine alters π-stacking efficiency and solubility. Compare logD (octanol-water) via shake-flask assays .
- Amide Linker : Replace acetamide with sulfonamide to assess impact on target binding (e.g., kinase inhibition assays) .
Q. How can conflicting spectroscopic or crystallographic data be resolved during structural validation?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine - HSQC NMR with single-crystal XRD to resolve ambiguities in substituent orientation .
- Dynamic NMR : Analyze temperature-dependent splitting of fluorine signals to confirm rotational barriers in the trifluorophenyl group .
- DFD (Density Functional Dispersion) Corrections : Apply in crystallographic refinements to address discrepancies in van der Waals interactions .
Key Physicochemical Properties (Hypothesized)
Research Challenges and Future Directions
- Stereochemical Effects : Synthesize enantiomers (e.g., R/S configurations at chiral centers) to evaluate chiral recognition in biological systems .
- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify vulnerable sites (e.g., methoxy demethylation) .
- Scale-Up Challenges : Optimize catalytic systems (e.g., Pd-catalyzed coupling) for gram-scale production while minimizing fluorinated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
